Cas no 2229587-33-9 (1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol)

1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol
- [1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol
- EN300-1908461
- 2229587-33-9
-
- インチ: 1S/C9H9BrFNO/c10-6-3-7(8(11)12-4-6)9(5-13)1-2-9/h3-4,13H,1-2,5H2
- InChIKey: PXBDUFLAZKZVPG-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)C1(CO)CC1)F
計算された属性
- 精确分子量: 244.98515g/mol
- 同位素质量: 244.98515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 33.1Ų
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1908461-10.0g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1908461-0.25g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-1908461-2.5g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-1908461-5.0g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1908461-0.5g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1908461-1.0g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1908461-1g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 1g |
$1343.0 | 2023-09-18 | ||
Enamine | EN300-1908461-10g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 10g |
$5774.0 | 2023-09-18 | ||
Enamine | EN300-1908461-0.05g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1908461-0.1g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 0.1g |
$1183.0 | 2023-09-18 |
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanolに関する追加情報
Comprehensive Overview of 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol (CAS No. 2229587-33-9)
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol (CAS No. 2229587-33-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyridine ring substituted with bromine and fluorine atoms, coupled with a cyclopropylmethanol moiety. Its unique structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and material science applications.
The growing interest in 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol is driven by its potential role in developing small-molecule inhibitors and kinase-targeted therapies. Researchers are exploring its utility in modulating enzymatic activity, which aligns with current trends in precision medicine and personalized therapeutics. Additionally, its halogenated pyridine core is a recurring motif in agrochemicals, making it relevant to sustainable farming solutions—a hot topic in global discussions about food security.
From a synthetic chemistry perspective, the compound’s bromo-fluoro substitution pattern offers versatile reactivity for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in constructing complex molecular architectures, a frequent search query among chemists in academia and industry. The cyclopropylmethanol group further enhances its utility as a conformational constraint in drug design, addressing challenges like metabolic stability and target selectivity.
In the context of green chemistry, 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol has been studied for its compatibility with eco-friendly catalytic systems. This aligns with the increasing demand for sustainable synthesis methods, a trending topic in scientific literature and patent filings. Its potential applications in bioconjugation and probe development for diagnostic imaging also resonate with advancements in theranostics—a fusion of therapy and diagnostics.
Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis, techniques frequently searched by quality control professionals. The compound’s stability under various pH conditions and thermal profiles is another area of interest, particularly for formulators optimizing drug delivery systems. Such data is often sought after in pharmaceutical forums and research databases.
Market-wise, CAS No. 2229587-33-9 is cataloged by major chemical suppliers as a high-purity reference standard, reflecting its importance in method validation and regulatory compliance. Its inclusion in structure-activity relationship (SAR) studies underscores its role in hit-to-lead optimization—a key phase in drug development pipelines. Discussions around intellectual property related to its derivatives frequently appear in patent analytics reports, highlighting its commercial relevance.
In summary, 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol exemplifies the intersection of medicinal chemistry and materials science. Its multifaceted applications, from catalysis to biopharmaceuticals, position it as a compound of enduring scientific and industrial value. As research continues to uncover new functionalities, this molecule is poised to remain a focal point in innovation-driven sectors.
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